molecular formula C8H9NO4 B13626881 Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13626881
M. Wt: 183.16 g/mol
InChI Key: BDNXHSNHXQKICA-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H9NO4. It is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methanol under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Biological Activity

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 87853-70-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a methoxy group, a carboxylate group, and a keto group. Its molecular weight is approximately 169.13 g/mol. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can affect its biological activity.

Antimicrobial Properties

Research indicates that derivatives of 4-methoxy-2-oxo-1,2-dihydropyridine compounds exhibit notable antimicrobial activity. For instance, studies have shown that certain analogs possess significant inhibitory effects against various bacterial strains, suggesting potential as antibacterial agents .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as HeLa and Karpas-422. A study noted that specific derivatives demonstrated robust antitumor activity in xenograft models when administered at doses of 160 mg/kg . This highlights the compound's potential as a therapeutic agent in oncology.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical pathways related to cell proliferation and survival. For example, it has been shown to inhibit EZH2 (enhancer of zeste homolog 2), which is implicated in various cancers .

Case Studies

  • Antitumor Activity : In a study involving Karpas-422 xenograft models, the compound demonstrated significant tumor growth inhibition when dosed at 160 mg/kg BID. The results indicated that the compound effectively reduced tumor volume and improved survival rates .
  • Antimicrobial Efficacy : A series of synthesized analogs were tested against multiple bacterial strains, showing varying degrees of antimicrobial activity. Some derivatives exhibited inhibition percentages exceeding 80% against specific pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
EZH2 InhibitionReduced tumor growth

Table 2: Synthesis and Structural Variants

Compound VariantKey FeaturesBiological Activity
4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylateSimilar structure with methyl substitutionModerate antimicrobial activity
5-Chloro derivativeEnhanced potency against cancer cellsHigh anticancer efficacy

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 4-methoxy-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO4/c1-12-5-3-4-9-7(10)6(5)8(11)13-2/h3-4H,1-2H3,(H,9,10)

InChI Key

BDNXHSNHXQKICA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)NC=C1)C(=O)OC

Origin of Product

United States

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